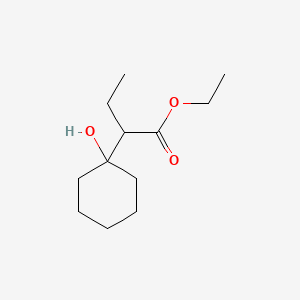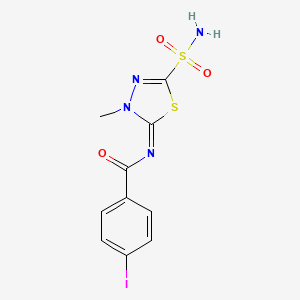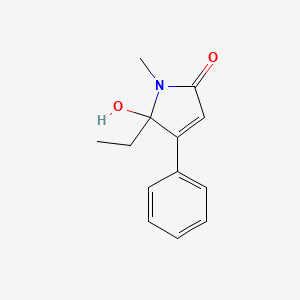
5-Ethyl-5-hydroxy-1-methyl-4-phenyl-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-hydroxy-1-methyl-4-phenyl-1H-pyrrol-2(5H)-one is an organic compound that belongs to the pyrrolone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-hydroxy-1-methyl-4-phenyl-1H-pyrrol-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of N-substituted amides: This method involves the reaction of N-substituted amides with suitable reagents to form the pyrrolone ring.
Aldol condensation: This reaction involves the condensation of aldehydes or ketones with amines to form the desired pyrrolone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-5-hydroxy-1-methyl-4-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Ethyl-5-hydroxy-1-methyl-4-phenyl-1H-pyrrol-2(5H)-one would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-5-hydroxy-1-ethyl-4-phenyl-1H-pyrrol-2(5H)-one
- 5-Phenyl-5-hydroxy-1-methyl-4-ethyl-1H-pyrrol-2(5H)-one
Uniqueness
5-Ethyl-5-hydroxy-1-methyl-4-phenyl-1H-pyrrol-2(5H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
5-ethyl-5-hydroxy-1-methyl-4-phenylpyrrol-2-one |
InChI |
InChI=1S/C13H15NO2/c1-3-13(16)11(9-12(15)14(13)2)10-7-5-4-6-8-10/h4-9,16H,3H2,1-2H3 |
Clé InChI |
FHSPEPVHQSBFTA-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=CC(=O)N1C)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chloro-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13956128.png)
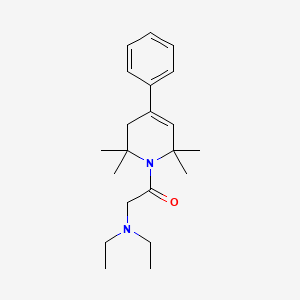
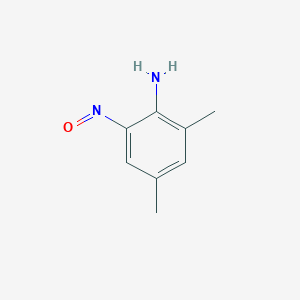
![8,8'-Bi-8-azabicyclo[3.2.1]octane](/img/structure/B13956140.png)
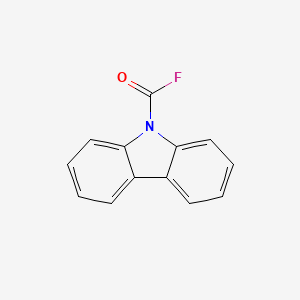
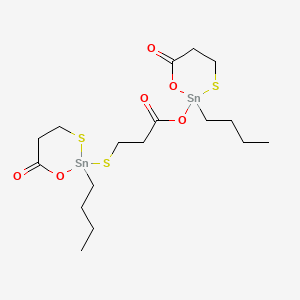
![Ethanol, 2-[(diphenylmethyl)methylamino]-](/img/structure/B13956157.png)
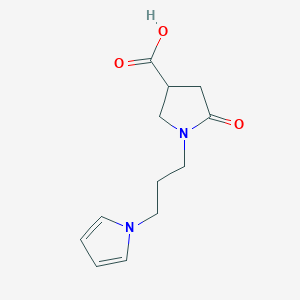
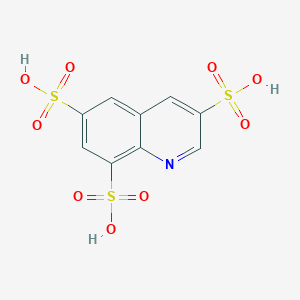
![2H-6,9-Methanopyrido[1,2-a]pyrimidine](/img/structure/B13956179.png)

